molecular formula C23H23N5O3 B11601800 6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510762-51-3

6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11601800
CAS No.: 510762-51-3
M. Wt: 417.5 g/mol
InChI Key: LOCGOXYYGAUFBX-UHFFFAOYSA-N
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Description

6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazatricyclic core through cyclization reactions, followed by functional group modifications to introduce the imino, methoxyethyl, and phenylethyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the tricyclic core, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery due to its unique structure and functional groups.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its activity against certain diseases or conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include other triazatricyclic derivatives with different substituents, which may have varying properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

CAS No.

510762-51-3

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-15(16-8-4-3-5-9-16)25-22(29)17-14-18-21(28(20(17)24)12-13-31-2)26-19-10-6-7-11-27(19)23(18)30/h3-11,14-15,24H,12-13H2,1-2H3,(H,25,29)

InChI Key

LOCGOXYYGAUFBX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCOC

Origin of Product

United States

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